molecular formula C24H24N6O4S B3019881 N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-00-8

N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B3019881
CAS No.: 872994-00-8
M. Wt: 492.55
InChI Key: GEFMKRVJVUUNDB-UHFFFAOYSA-N
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Description

The compound N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (ChemSpider ID: 872994-23-5) is a heterocyclic organic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a benzamide moiety. Key structural elements include:

  • A benzamide group linked via an ethyl chain to the triazolopyridazine ring.
  • A thioether bridge connecting the triazolopyridazine to a 2-oxoethyl substituent.
  • A 3,4-dimethoxyphenylamino group, which introduces methoxy substitutions at the phenyl ring’s 3- and 4-positions.

Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as seen in analogous triazolopyridazine derivatives .

Properties

IUPAC Name

N-[2-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4S/c1-33-18-9-8-17(14-19(18)34-2)26-22(31)15-35-23-11-10-20-27-28-21(30(20)29-23)12-13-25-24(32)16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFMKRVJVUUNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple pharmacophores, including a triazole and a pyridazine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. The following sections detail specific activities and mechanisms of action.

Anticancer Activity

Research indicates that compounds containing triazole and pyridazine rings have shown promising anticancer properties. For instance, derivatives similar to the target compound have been studied for their ability to inhibit cancer cell proliferation through various pathways:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Studies :
    • A study demonstrated that related triazole derivatives significantly reduced the viability of breast cancer cells in vitro, highlighting their potential as anticancer agents .
    • Another investigation found that pyridazine derivatives exhibited selective toxicity towards tumor cells while sparing normal cells .

Inhibition of Enzymatic Activity

The compound's structural components suggest potential inhibition of specific enzymes involved in disease pathways:

  • COX-II Inhibition : Similar benzamide derivatives have been evaluated for their inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II), which play a role in inflammation and pain. For example:
    • A related compound showed an IC50 value of 0.52 μM against COX-II, indicating strong inhibitory activity .
    • This suggests that this compound may also exhibit similar properties.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
Triazole Derivative AAnticancer (Breast Cancer Cells)Not specified
Pyridazine Derivative BAnticancer (Selective Toxicity)Not specified
Benzamide Derivative CCOX-II Inhibition0.52

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that combines multiple functional groups, which contributes to its biological activity. The presence of a triazole ring and a pyridazine moiety is significant in enhancing its pharmacological properties.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the 3,4-dimethoxyphenyl group is believed to enhance the compound's ability to penetrate cell membranes and exert its effects on intracellular targets.
  • Antimicrobial Properties
    • Research has shown that derivatives of benzamide compounds possess antimicrobial activity. The thioether linkage in this compound may contribute to its ability to inhibit bacterial growth by disrupting cellular processes.
  • Anti-inflammatory Effects
    • Certain benzamide derivatives are known for their anti-inflammatory properties. The specific arrangement of functional groups in N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may enhance its efficacy in reducing inflammation.

Case Study 1: Anticancer Activity

A study on similar triazole-pyridazine derivatives demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In vitro testing of related benzamide compounds indicated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggested that the thioether group plays a critical role in the antimicrobial mechanism by inhibiting bacterial enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Triazolopyridazine Derivatives

describes 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., compounds 7a–c). While these share a triazolopyridazine core, they lack the benzamide and 3,4-dimethoxyphenylamino groups. Instead, they feature substituted phenylpyrimidine and benzooxazine moieties. The absence of a thioether bridge in these derivatives may reduce sulfur-mediated reactivity compared to the target compound .

Patent Examples (EP 3 532 474 B1)

Examples 284 and 285 from highlight benzamide-triazolo hybrids:

  • Example 284 : Contains a 5-chloro-substituted benzamide linked to a triazolo[4,3-a]pyridine ring with trifluoropropyl and difluoromethylphenyl groups.
  • Example 285 : Features a methylpyridazinyl group instead of difluoromethylphenyl.
Feature Target Compound Example 284 Example 285
Core Structure [1,2,4]Triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-a]pyridine [1,2,4]Triazolo[4,3-a]pyridine
Substituents 3,4-Dimethoxyphenylamino, benzamide Difluoromethylphenyl, trifluoropropyl Methylpyridazinyl, trifluoropropyl
Key Functional Groups Thioether, methoxy Chloro, trifluoropropyl Chloro, methylpyridazinyl

These patented compounds emphasize the role of halogenation (e.g., Cl, CF₃) and heteroaromatic substituents in modulating solubility and target binding, whereas the target compound’s methoxy groups may enhance π-π stacking interactions .

Thiadiazole-Triazine Hybrids

and discuss N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1), a thiadiazole-triazine derivative. Unlike the target compound, this hybrid lacks a triazolopyridazine core but shares sulfur-containing linkages (thiadiazole). X-ray diffraction data reveal planar geometries in such systems, which may influence crystallinity and stability .

Spectroscopic Characterization

  • Target Compound : Presumed characterization via ¹H NMR, IR, and mass spectrometry (common for triazolopyridazines; see and ).
  • Thiadiazole-Triazine Hybrids () : ¹H NMR signals at δ 1.91 (CH₃), 7.20–7.94 (aromatic protons), and IR bands at 1670 cm⁻¹ (C=O) provide benchmarks for comparing carbonyl and aromatic environments .

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